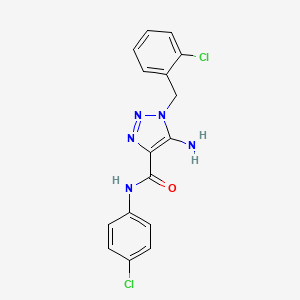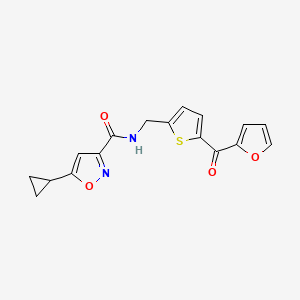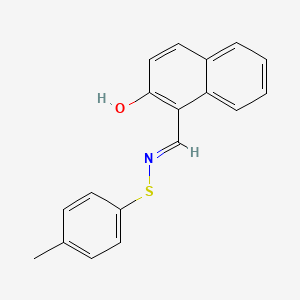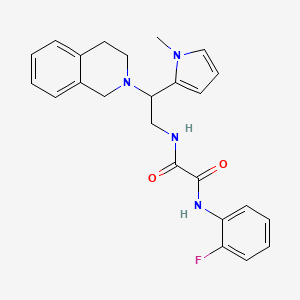![molecular formula C12H18N2O5S B2694981 N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide CAS No. 868213-97-2](/img/structure/B2694981.png)
N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide is a useful research compound. Its molecular formula is C12H18N2O5S and its molecular weight is 302.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide and its derivatives have been synthesized and evaluated for their potential antibacterial and antifungal activities. A study by Nunna et al. (2014) focused on the synthesis of novel heterocyclic compounds containing the sulfamido moiety, demonstrating significant antibacterial and antifungal properties. These findings suggest a promising avenue for the development of new antimicrobial agents leveraging the unique structural features of this compound derivatives (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Structural and Molecular Analysis
Research into the structural properties and molecular interactions of compounds related to this compound has provided insights into their potential applications. Zareef, Iqbal, Arfan, and Parvez (2008) studied the crystal structure of a related compound, revealing the formation of dimers through intermolecular hydrogen bonds, which could influence the compound's reactivity and stability. Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Zareef, Iqbal, Arfan, & Parvez, 2008).
Chemical Synthesis and Applications
Further research into the chemical synthesis and potential applications of this compound derivatives has been conducted. Studies by Nikonov et al. (2016) on silylated derivatives of related compounds have explored their synthesis and structure, contributing to the broader understanding of chemical modifications and their impacts on physical and chemical properties. Such work underpins the development of new materials and drugs by exploring the versatility of this compound derivatives in chemical synthesis (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
Plant Protection and Stress Response
Investigations into the application of related compounds for plant protection and stress response have also been conducted. Tseng and Li (1984) studied mefluidide, a compound with structural similarities, demonstrating its potential to protect chilling-sensitive plants from temperature stress. This research highlights the possibility of using this compound derivatives in agriculture to enhance plant resilience against environmental stressors (Tseng & Li, 1984).
Wirkmechanismus
Target of Action
The primary target of N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the biosynthesis of purine nucleotides, thymidine, and several amino acids .
Mode of Action
N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide interacts with DHFR, inhibiting its function . This inhibition disrupts the conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a precursor of co-factors required for the biosynthesis of purine nucleotides and thymidine .
Biochemical Pathways
By inhibiting DHFR, N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide affects the folate pathway, which is essential for the synthesis of nucleotides and amino acids . This disruption can lead to downstream effects such as the inhibition of DNA replication and cell growth .
Result of Action
The molecular and cellular effects of N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide’s action primarily involve the inhibition of cell growth and DNA replication due to the disruption of nucleotide and amino acid synthesis .
Eigenschaften
IUPAC Name |
N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-9(15)14-10-4-6-11(7-5-10)20(16,17)13-8-12(18-2)19-3/h4-7,12-13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBVUMLIQLWQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2694900.png)
![3-(3-methoxyphenyl)-1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2694901.png)



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-4-(2,5-dimethylpyrrol-1-yl)butan-1-one](/img/structure/B2694910.png)


![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2694914.png)

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2694916.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2694919.png)
![6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2694920.png)
